Squoxin

Description

Properties

IUPAC Name |

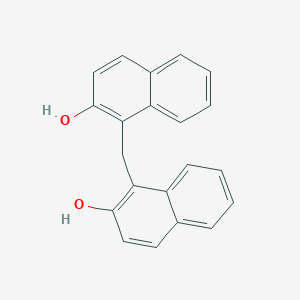

1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c22-20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)23/h1-12,22-23H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPANWZBSGMDWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074447 | |

| Record name | 1,1-Methylenedi-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096-84-0 | |

| Record name | 1,1′-Methylenebis[2-naphthalenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Methylenedi-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1096-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1096-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Methylenedi-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-methylenebis(2-naphthol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SQUOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSE97K4L90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Squoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squoxin (1,1'-methylenedi-2-naphthol) is a selective piscicide primarily used for the control of northern squawfish (Ptychocheilus oregonensis), a predator of juvenile salmonids. Its efficacy and species selectivity are rooted in a complex mechanism of action involving metabolic activation into toxic intermediates. This guide elucidates the current understanding of Squoxin's mechanism, focusing on its bioactivation, the induction of oxidative stress, and the resultant cellular and tissue-level pathology. Quantitative data on its toxicity are presented, and detailed experimental protocols for investigating its mode of action are provided.

Introduction

Squoxin is a chemical toxicant with the notable property of being selectively toxic to northern squawfish at concentrations that are not lethal to many other fish species, including salmonids.[1] This selectivity is a key aspect of its utility in fisheries management. Understanding the underlying mechanism of this selective toxicity is crucial for its safe and effective use, as well as for the broader study of xenobiotic metabolism and toxicology in aquatic organisms. Evidence strongly suggests that Squoxin is not directly toxic but requires metabolic activation to exert its effects.[1]

Proposed Mechanism of Action

The primary mechanism of action of Squoxin is believed to be its metabolic bioactivation by cytochrome P450 (CYP) enzymes, predominantly in the liver, to form highly reactive quinone metabolites. These reactive intermediates are potent electrophiles that can induce severe oxidative stress and covalently bind to cellular macromolecules, leading to cellular dysfunction and tissue damage. The species-specific toxicity of Squoxin is likely due to differences in the rate and pathways of its metabolism among different fish species.

Metabolic Activation Pathway

The chemical structure of Squoxin, 1,1'-methylenedi-2-naphthol, is analogous to naphthalene and its derivatives. The metabolism of naphthalenic compounds by CYP enzymes is well-documented to proceed via the formation of epoxides, which can then be converted to phenols (naphthols) and dihydrodiols.[2] Further oxidation of these naphthol moieties, a process also catalyzed by CYP enzymes, can lead to the formation of highly reactive and toxic naphthoquinones.[3]

In the case of Squoxin, it is hypothesized that the naphthol groups within its structure are oxidized by hepatic CYP enzymes to form one or more quinone-type metabolites. This bioactivation is a critical step, as the parent compound is relatively inert. The resulting quinones are strong electrophiles and potent redox cyclers.

Figure 1: Proposed metabolic activation pathway of Squoxin.

Induction of Oxidative Stress and Cellular Damage

The reactive quinone metabolites of Squoxin are proposed to exert their toxic effects through two primary mechanisms:

-

Redox Cycling and Generation of Reactive Oxygen Species (ROS): Quinones can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide anions. This futile redox cycling leads to the continuous production of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals.[4] The overwhelming of the cell's antioxidant defenses by this massive generation of ROS results in oxidative stress.[5][6]

-

Covalent Binding to Cellular Macromolecules: As potent electrophiles, quinone metabolites can form covalent adducts with nucleophilic groups in cellular macromolecules, such as proteins and DNA.[7] This can lead to enzyme inactivation, disruption of cellular signaling, and DNA damage. Depletion of cellular glutathione (GSH), a key antioxidant, through conjugation with quinones further exacerbates oxidative stress.[8]

The resulting oxidative stress and covalent binding lead to lipid peroxidation, mitochondrial dysfunction, and ultimately, cell death.[9]

Figure 2: Downstream effects of reactive quinone metabolites.

Pathophysiological Effects

The primary pathological manifestation of Squoxin toxicity in the highly susceptible northern squawfish is a disseminated vascular lesion.[1] In contrast, in a more resistant species like steelhead trout, the major lesion is observed in the liver.[1] This suggests that in squawfish, the reactive metabolites either have a specific affinity for vascular endothelial cells or are produced so rapidly and in such large quantities that they overwhelm the liver's detoxification capacity and travel to other tissues, causing systemic vascular damage. The damage to endothelial cells can lead to increased vascular permeability, hemorrhaging, and ultimately, circulatory collapse.

Quantitative Data

The selective toxicity of Squoxin is evident from the significant differences in its lethal concentrations for different fish species.

| Species | LC50 (mg/L) | Temperature (°C) | Reference |

| Northern Squawfish (Ptychocheilus oregonensis) | 0.012 | 12 | [1] |

| Steelhead Trout (Oncorhynchus mykiss) | 0.375 | 12 | [1] |

Table 1: Comparative acute toxicity (LC50) of Squoxin.

Experiments involving the modulation of metabolic enzymes have provided quantitative evidence for the role of bioactivation in Squoxin's toxicity.

| Species | Treatment | Squoxin LC50 (mg/L) | Reference |

| Northern Squawfish | Control | 0.012 | [1] |

| Northern Squawfish | Piperonyl Butoxide (PBO) - Metabolic Inhibitor | 0.043 | [1] |

| Steelhead Trout | Control | 0.450 | [1] |

| Steelhead Trout | Beta-naphthoflavone (BNF) - Metabolic Inducer | 0.335 | [1] |

Table 2: Effect of metabolic modulators on Squoxin toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of Squoxin.

Preparation of Fish Liver Microsomes

This protocol is for the isolation of the liver microsomal fraction, which is enriched in CYP enzymes, for in vitro metabolism studies.

Materials:

-

Fish liver tissue

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.15 M KCl, 1 mM EDTA, and 1 mM DTT)

-

Protease inhibitors

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Excise the liver from the fish and immediately place it in ice-cold homogenization buffer.

-

Mince the liver tissue and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant (S9 fraction) and transfer it to an ultracentrifuge tube.

-

Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant (cytosolic fraction) and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol).

-

Determine the protein concentration of the microsomal suspension (e.g., using the Bradford assay).

-

Store the microsomes at -80°C until use.

In Vitro Metabolism of Squoxin and Detection of Reactive Metabolites

This protocol describes the incubation of Squoxin with liver microsomes to study its metabolism and trap reactive intermediates.

Materials:

-

Fish liver microsomes (from Protocol 4.1)

-

Squoxin solution (in a suitable solvent like DMSO)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Glutathione (GSH) as a trapping agent

-

Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system

Procedure:

-

In a microcentrifuge tube, combine the incubation buffer, liver microsomes, and Squoxin solution.

-

Add GSH to the reaction mixture to trap any electrophilic metabolites.

-

Pre-incubate the mixture at the appropriate temperature for the fish species.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to identify Squoxin metabolites and their GSH adducts.

Figure 3: Workflow for studying Squoxin metabolism in vitro.

Assessment of Oxidative Stress Biomarkers in Fish Tissues

This protocol outlines methods to measure markers of oxidative stress in fish tissues exposed to Squoxin.

Materials:

-

Fish tissues (liver, gill, muscle) from control and Squoxin-exposed fish

-

Assay kits for:

-

Thiobarbituric acid reactive substances (TBARS) for lipid peroxidation

-

Protein carbonyl content for protein oxidation

-

Glutathione (GSH) levels

-

Superoxide dismutase (SOD) activity

-

Catalase (CAT) activity

-

-

Spectrophotometer or plate reader

Procedure:

-

Homogenize the fish tissues in the appropriate assay buffers.

-

Centrifuge the homogenates to obtain the supernatant for analysis.

-

Perform the TBARS, protein carbonyl, GSH, SOD, and CAT assays according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence at the specified wavelengths.

-

Calculate the levels of oxidative stress markers and enzyme activities relative to the protein content of the tissue homogenates.

Histopathological Assessment of Vascular Damage

This protocol describes the preparation and examination of tissue sections to identify vascular lesions.

Materials:

-

Fish from control and Squoxin-exposed groups

-

Fixative (e.g., 10% neutral buffered formalin)

-

Ethanol series for dehydration

-

Xylene for clearing

-

Paraffin wax for embedding

-

Microtome

-

Glass slides

-

Hematoxylin and eosin (H&E) stains

-

Light microscope

Procedure:

-

Euthanize the fish and dissect out target tissues (e.g., gills, muscle, internal organs).

-

Fix the tissues in 10% neutral buffered formalin for at least 24 hours.

-

Process the fixed tissues through a series of graded ethanol solutions for dehydration, followed by clearing in xylene.

-

Embed the tissues in paraffin wax.

-

Section the paraffin blocks using a microtome to a thickness of 5-7 µm.

-

Mount the sections on glass slides and stain with H&E.

-

Examine the stained sections under a light microscope for evidence of vascular damage, such as endothelial cell necrosis, inflammation, hemorrhaging, and thrombosis.

Conclusion

The mechanism of action of Squoxin is a compelling example of metabolic bioactivation leading to selective toxicity. The current evidence strongly supports a pathway involving the generation of reactive quinone metabolites by hepatic cytochrome P450 enzymes, which then induce oxidative stress and cause cellular damage. The pronounced vascular lesions in northern squawfish highlight the severe consequences of this bioactivation in a susceptible species. Further research should focus on the definitive identification of the specific reactive metabolites of Squoxin and the precise molecular events that lead to endothelial cell damage in fish. A deeper understanding of these processes will not only refine the use of Squoxin as a fisheries management tool but also contribute valuable knowledge to the fields of aquatic toxicology and comparative xenobiotic metabolism.

References

- 1. Profiling the reactive metabolites of xenobiotics using metabolomic technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histopathological characterization of skin and muscle lesions induced by lionfish (Pterois volitans) venom in a murine experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Evidence of quinone metabolites of naphthalene covalently bound to sulfur nucleophiles of proteins of murine Clara cells after exposure to naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of protein adducts to investigate the disposition of reactive metabolites of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative Stress Biomarkers in Fish Exposed to Environmental Concentrations of Pharmaceutical Pollutants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and History of 1,1'-Methylenedi-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1,1'-methylenedi-2-naphthol, a significant molecule in the development of organic synthesis and coordination chemistry. The document details the historical context of its first synthesis, rooted in the foundational work on phenol-formaldehyde condensation reactions. Detailed experimental protocols from early and contemporary literature are presented, alongside a comparative analysis of quantitative data. The logical progression of its synthesis is visually represented through a workflow diagram.

Introduction

1,1'-Methylenedi-2-naphthol, also known as bis(2-hydroxy-1-naphthyl)methane, is a binaphthyl compound where two 2-naphthol units are linked by a methylene bridge at their respective 1 and 1' positions. Its structure has made it a valuable precursor in the synthesis of more complex molecules, most notably as a forerunner to the class of BINOL (1,1'-bi-2-naphthol) ligands, which are pivotal in asymmetric catalysis. The discovery of this molecule is not attributed to a singular, serendipitous event but rather emerged from the systematic exploration of condensation reactions involving phenols and aldehydes in the late 19th and early 20th centuries.

Discovery and Historical Context

The synthesis of 1,1'-methylenedi-2-naphthol is a direct application of the principles established by the Lederer-Manasse reaction , first described in 1894. This reaction details the ortho- and para-hydroxymethylation of phenols using formaldehyde in the presence of a base or acid catalyst. While the initial work by Oscar Lederer and L. Manasse focused on phenol, the methodology was soon extended to other phenolic compounds, including naphthols.

The historical timeline for the specific first synthesis of 1,1'-methylenedi-2-naphthol is not as clearly documented as that of its close relative, Bisphenol A, which was first synthesized by Alexandr Dianin in 1891 from the condensation of phenol and acetone. However, the chemical literature of the early 20th century contains numerous examples of the condensation of 2-naphthol with formaldehyde, indicating that the synthesis of 1,1'-methylenedi-2-naphthol was an early and logical extension of the burgeoning field of phenol-formaldehyde chemistry. These early reactions were crucial in laying the groundwork for the development of synthetic resins and polymers, such as Bakelite.

The fundamental reaction involves the electrophilic substitution of the activated naphthalene ring of 2-naphthol by protonated formaldehyde, leading to the formation of a hydroxymethyl intermediate, which then reacts with a second molecule of 2-naphthol to form the methylene-bridged dimer.

Key Synthetic Developments

The primary and historically significant method for the synthesis of 1,1'-methylenedi-2-naphthol is the acid- or base-catalyzed condensation of 2-naphthol with formaldehyde.

General Reaction Pathway

The synthesis of 1,1'-methylenedi-2-naphthol from 2-naphthol and formaldehyde can be generalized by the following workflow:

Experimental Protocols

Historical Synthesis (Early 20th Century Methodology)

Objective: To synthesize 1,1'-methylenedi-2-naphthol via acid-catalyzed condensation.

Materials:

-

2-Naphthol

-

Formaldehyde (37% aqueous solution)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

Ethanol (for recrystallization)

Procedure:

-

A solution of 2-naphthol in glacial acetic acid is prepared in a reaction flask.

-

An aqueous solution of formaldehyde is added to the flask.

-

Concentrated hydrochloric acid is added dropwise to the mixture with stirring.

-

The reaction mixture is heated under reflux for a specified period.

-

Upon cooling, the crude product precipitates from the solution.

-

The solid is collected by filtration and washed with water to remove residual acid.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield purified 1,1'-methylenedi-2-naphthol.

Modern Synthetic Protocol

Contemporary methods often employ milder catalysts and more refined purification techniques to improve yield and purity.

Objective: To synthesize 1,1'-methylenedi-2-naphthol using a solid acid catalyst.

Materials:

-

2-Naphthol

-

Paraformaldehyde

-

Toluene

-

Amberlyst-15 (or other suitable solid acid catalyst)

-

Dichloromethane

-

Hexane

Procedure:

-

A mixture of 2-naphthol, paraformaldehyde, and Amberlyst-15 in toluene is stirred under reflux using a Dean-Stark apparatus to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The hot reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude solid is purified by column chromatography on silica gel (eluting with a dichloromethane/hexane gradient) or by recrystallization from a suitable solvent system to afford pure 1,1'-methylenedi-2-naphthol.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 1,1'-methylenedi-2-naphthol from historical and modern protocols. It is important to note that yields and purity from early syntheses were often lower and less consistently reported than in modern literature.

| Parameter | Historical Method (Representative) | Modern Method (Representative) |

| Reactants | 2-Naphthol, Formaldehyde (aq.) | 2-Naphthol, Paraformaldehyde |

| Catalyst | Concentrated HCl | Solid Acid (e.g., Amberlyst-15) |

| Solvent | Glacial Acetic Acid | Toluene |

| Reaction Time | Several hours | 2-4 hours |

| Yield | 60-70% | >90% |

| Melting Point | 190-192 °C | 192-194 °C |

| Purification | Recrystallization from Ethanol | Column Chromatography/Recrystallization |

Significance and Applications

The primary significance of 1,1'-methylenedi-2-naphthol in the history of chemistry lies in its role as a precursor to the BINOL ligand framework. Oxidative coupling of 1,1'-methylenedi-2-naphthol derivatives leads to the formation of the axially chiral 1,1'-bi-2-naphthol (BINOL) scaffold. The development of chiral BINOL-based ligands revolutionized asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chiral molecules, which is of paramount importance in the pharmaceutical industry for the production of enantiomerically pure drugs.

Conclusion

The discovery and synthesis of 1,1'-methylenedi-2-naphthol are intrinsically linked to the foundational developments in phenol-formaldehyde chemistry of the late 19th and early 20th centuries. While not attributed to a single discoverer, its preparation through the Lederer-Manasse reaction of 2-naphthol and formaldehyde represents a logical and significant step in the evolution of organic synthesis. From its origins as a simple condensation product, it has become a key building block for the construction of sophisticated chiral ligands that have had a profound impact on modern synthetic and medicinal chemistry. This guide has provided a historical and technical overview, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Synthesis of 1,1'-Methylenedi-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1'-methylenedi-2-naphthol, a significant building block in organic chemistry. This document details the underlying reaction mechanism, offers a detailed experimental protocol, and presents the information in a structured format for clarity and ease of use by professionals in research and development.

Introduction

1,1'-Methylenedi-2-naphthol, also known as bis(2-hydroxy-1-naphthyl)methane, is a molecule of interest due to its structural similarity to the chiral ligand BINOL (1,1'-bi-2-naphthol). Its derivatives have applications in catalysis and as intermediates in the synthesis of more complex molecules. The synthesis of 1,1'-methylenedi-2-naphthol is primarily achieved through the condensation of two equivalents of 2-naphthol with one equivalent of formaldehyde. This reaction is typically catalyzed by either an acid or a base.

Reaction Mechanism and Synthesis Workflow

The synthesis proceeds via an electrophilic aromatic substitution reaction. The catalyst, typically an acid, protonates the formaldehyde, making it a more reactive electrophile. This is then attacked by the electron-rich naphthalene ring of 2-naphthol, primarily at the ortho position (C1) due to the directing effect of the hydroxyl group. The resulting intermediate then reacts with a second molecule of 2-naphthol to form the final product.

A general workflow for the synthesis is outlined below:

Caption: General experimental workflow for the synthesis of 1,1'-methylenedi-2-naphthol.

The logical relationship of the key steps in the synthesis process can be visualized as follows:

Squoxin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data on the solubility and stability of Squoxin (1,1'-methylenedi-2-naphthol), a selective piscicide. The information is intended to support research, development, and environmental assessment activities related to this compound.

Core Properties of Squoxin

Squoxin, identified chemically as 1,1'-methylenedi-2-naphthol, is a white crystalline powder.[1] It is primarily utilized for the control of specific fish species, such as the northern squawfish, to protect other aquatic populations.[1] For field applications, it is typically formulated as its monosodium salt dissolved in ethyl alcohol.[1]

| Property | Value |

| Chemical Name | 1,1'-methylenedi-2-naphthol |

| Synonyms | Squaxon, Bis(2-hydroxy-1-naphthyl)methane |

| CAS Number | 1096-84-0 |

| Molecular Formula | C₂₁H₁₆O₂ |

| Molecular Weight | 300.36 g/mol |

Solubility Profile

Detailed quantitative solubility data for Squoxin is limited in publicly available literature. However, existing information provides a qualitative understanding of its solubility characteristics.

Table 1: Squoxin Solubility Data

| Solvent | Solubility | Remarks and Citations |

| Water | Reported as having "water solubility," especially as its monosodium salt.[1] | Quantitative values under varying pH and temperature conditions are not specified. The formulation as a salt enhances its solubility in aqueous environments for effective dispersion.[1] |

| Ethanol | Soluble | Ethyl alcohol is used as the solvent for its field formulation, indicating good solubility.[1] |

| Acetone | Data not available | - |

Stability and Degradation

Squoxin's stability is a critical factor in its environmental impact and efficacy. The compound is known to undergo rapid degradation in natural aquatic environments.

Degradation Kinetics

Studies have shown that Squoxin degrades quickly in aerated river water, with a significantly slower degradation rate in aerated distilled water.[1] This suggests that microbial activity or chemical constituents in natural water bodies are key contributors to its breakdown.[1]

Table 2: Squoxin Degradation Half-Life

| Condition | Half-Life | Citation |

| Field (Stream) | ~ 2 hours | [1] |

| Laboratory (River Water, ring-labeled) | 40 minutes | [1] |

| Laboratory (River Water, methylene-labeled) | 80 minutes | [1] |

It is important to note that the specific temperature, pH, and light conditions for the laboratory studies were not detailed in the available documentation.

Degradation Pathway and Products

The primary degradation mechanism for Squoxin in aerobic river water is oxidation.[1] This process leads to the formation of several degradation products.

The principal oxidative degradation products identified are:

Further decomposition of 1-(hydroxymethyl)-2-naphthol can yield formaldehyde.[1]

Experimental Methodologies

While specific, detailed experimental protocols for Squoxin solubility and stability testing are not available in the reviewed literature, standard methodologies can be applied.

Solubility Determination

A standard approach, such as the flask method described in OECD Guideline 105, is suitable for determining the water solubility of compounds. The general procedure involves:

-

Saturating the solvent with the test substance at a controlled temperature.

-

Allowing the solution to reach equilibrium.

-

Separating the undissolved solid from the solution.

-

Quantifying the concentration of the dissolved substance using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Stability Analysis

-

Hydrolysis: To assess stability against hydrolysis, Squoxin would be dissolved in a series of buffered aqueous solutions across a range of pH values (e.g., 4, 7, 9). These solutions would be maintained at a constant temperature in the absence of light. Samples would be collected at predetermined intervals and analyzed to determine the rate of degradation of the parent compound.

-

Photolysis: The photolytic stability can be evaluated by exposing a solution of Squoxin to a light source that mimics natural sunlight. A control sample is kept in the dark to differentiate between photolytic and other degradation pathways. The concentration of Squoxin is monitored over time to determine the rate of photodegradation.

Analytical Techniques

The analysis of Squoxin in environmental samples has been documented using the following methods:

-

Gas Chromatography (GC): Utilized for the detection of Squoxin in fish tissues and water.[2]

-

Colorimetry: A method reported for the analysis of Squoxin in water.[1]

-

High-Performance Liquid Chromatography (HPLC) and Scintillation Counting: Employed in laboratory studies, particularly those involving radiolabeled Squoxin.[1]

Visualized Pathways and Workflows

The following diagrams illustrate the degradation pathway of Squoxin and a logical workflow for assessing the environmental fate of a piscicide.

Caption: Oxidative degradation pathway of Squoxin.

Caption: Logical workflow for piscicide environmental fate assessment.

References

The Biological Activity of 1,1'-Methylenedi-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Methylenedi-2-naphthol, a bis-naphthol derivative, belongs to a class of compounds recognized for their diverse biological activities. While quantitative data for this specific molecule remains limited in publicly accessible literature, the broader family of naphthols and their derivatives has demonstrated significant potential in various therapeutic areas. This technical guide consolidates the current understanding of the probable biological activities of 1,1'-methylenedi-2-naphthol based on the established properties of structurally related compounds. It details the experimental protocols for assessing key biological functions, including antioxidant, cytotoxic, antimicrobial, and enzyme inhibitory activities, and provides visual representations of these methodologies and relevant signaling pathways. This document serves as a foundational resource for researchers initiating studies on 1,1'-methylenedi-2-naphthol and its potential as a bioactive agent.

Introduction

Naphthol derivatives are a prominent class of aromatic compounds that have garnered considerable interest in the fields of medicinal chemistry and drug discovery. Their inherent structural features, including the hydroxylated naphthalene ring system, contribute to a wide spectrum of biological effects. These activities range from antioxidant and anti-inflammatory to antimicrobial and cytotoxic properties. 1,1'-Methylenedi-2-naphthol, characterized by two naphthol units linked by a methylene bridge, is a member of this versatile family. While specific studies detailing its quantitative biological profile are not extensively available, the well-documented activities of its structural analogs provide a strong basis for predicting its potential pharmacological relevance. This guide aims to provide an in-depth overview of these anticipated biological activities and the methodologies to investigate them.

Potential Biological Activities

Based on the known biological effects of naphthol derivatives, 1,1'-methylenedi-2-naphthol is hypothesized to exhibit the following activities:

-

Antioxidant Activity: The phenolic hydroxyl groups on the naphthol rings are expected to confer radical scavenging properties, enabling the molecule to neutralize reactive oxygen species (ROS) and mitigate oxidative stress.

-

Cytotoxic Activity: Many naphthol derivatives have demonstrated the ability to induce cell death in various cancer cell lines, suggesting a potential role for 1,1'-methylenedi-2-naphthol in anticancer research.

-

Antimicrobial Activity: The lipophilic nature of the naphthalene rings combined with the reactive hydroxyl groups may allow this compound to disrupt microbial membranes and interfere with essential cellular processes in bacteria and fungi.

-

Enzyme Inhibition: Naphthol-containing compounds have been shown to inhibit various enzymes, including those involved in inflammatory pathways and neurodegenerative diseases, such as acetylcholinesterase.

Quantitative Data on Related Naphthol Derivatives

While specific quantitative data for 1,1'-methylenedi-2-naphthol is not available in the reviewed literature, the following tables summarize the activities of structurally related naphthol derivatives to provide a comparative context.

Table 1: Cytotoxicity of Naphthol Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-Naphthol | Human lymphocytes | No significant cytotoxicity | [1] |

| 2-Naphthol | Human lymphocytes | No significant cytotoxicity | [1] |

| Naphthalene | HepG2 | Time-dependent | [2] |

Table 2: Antimicrobial Activity of Naphthol Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-(dimethylaminomethyl)naphthalen-2-ol | P. notatum | 400 | [3] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | P. funiculosum | 400 | [3] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | 10 | [3] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | S. aureus MDR | 100 | [3] |

Table 3: Antioxidant Activity of Naphthol Derivatives

| Compound | Assay | EC50/IC50 (µg/mL) | Reference |

| 1-Naphthol | Radical scavenging | - | [4] |

| 2-Naphthol | Radical scavenging | - | [4] |

Table 4: Enzyme Inhibition by Naphthol Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| Methyl-1-hydroxy-2-naphthoate | iNOS and COX-2 (inhibition of expression) | - |

Note: The data presented above is for comparative purposes and may not be directly extrapolated to the activity of 1,1'-methylenedi-2-naphthol.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of 1,1'-methylenedi-2-naphthol.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to determine the radical scavenging activity of a compound.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 1,1'-methylenedi-2-naphthol in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add various concentrations of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Culture:

-

Culture a suitable human cancer cell line (e.g., HeLa, MCF-7) in appropriate medium.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and incubate until they adhere.

-

Treat the cells with various concentrations of 1,1'-methylenedi-2-naphthol and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation:

-

Prepare a stock solution of 1,1'-methylenedi-2-naphthol.

-

Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain).

-

-

Assay Procedure:

-

In a 96-well microplate, perform serial two-fold dilutions of the test compound in a suitable broth medium.

-

Add the microbial inoculum to each well.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions for the microorganism.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.

Methodology:

-

Reagents:

-

Acetylcholinesterase (AChE) enzyme solution.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Buffer solution (e.g., phosphate buffer).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme solution.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB).

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Calculate the IC50 value from the dose-response curve.

-

Potential Signaling Pathway Involvement

Naphthol derivatives with anti-inflammatory and anticancer properties often exert their effects by modulating key signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a crucial role in inflammation and cell survival. It is plausible that 1,1'-methylenedi-2-naphthol could inhibit this pathway.

Conclusion

1,1'-Methylenedi-2-naphthol holds promise as a bioactive molecule, with potential applications stemming from its likely antioxidant, cytotoxic, antimicrobial, and enzyme inhibitory properties. While direct quantitative evidence for these activities is currently sparse, the extensive research on related naphthol derivatives provides a strong rationale for further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for researchers to systematically evaluate the biological profile of 1,1'-methylenedi-2-naphthol and unlock its therapeutic potential. Future studies focusing on generating robust quantitative data for this compound are essential to validate these hypotheses and advance its development as a potential lead compound in drug discovery.

References

- 1. In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of Squoxin (1,1'-Methylenedi-2-naphthol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Squoxin, also known by its systematic name 1,1'-Methylenedi-2-naphthol. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, serves as a crucial resource for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data Presentation

The following tables summarize the available quantitative spectroscopic data for Squoxin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for Squoxin (150 MHz, CDCl₃)

| Chemical Shift (δ) ppm |

| 37.9 |

| 43.1 |

| 44.7 |

| 44.8 |

| 87.1 |

| 96.6 |

| 108.8 |

| 113.8 |

| 113.9 |

| 114.1 |

| 117.7 |

| 120.6 |

| 121.8 |

| 122.2 |

| 122.6 |

| 122.8 |

| 124.3 |

| 124.5 |

| 125.4 |

| 125.9 |

| 126.4 |

| 130.3 |

| 133.7 |

| 134.5 |

| 137.9 |

| 148.6 |

| 151.7 |

| 151.8 |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for Squoxin

| Wavenumber (cm⁻¹) | Functional Group |

| ~3500 | O-H stretch (hydroxyl) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2920, ~2850 | C-H stretch (aliphatic -CH₂-) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (phenol) |

| ~815 | C-H out-of-plane bend (aromatic) |

Note: An experimental IR spectrum for Squoxin was not found. The predicted values are based on the characteristic absorption frequencies of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Spectroscopic Data for Squoxin (in CHCl₃) [1]

| λmax (nm) | Molar Absorptivity (log ε) |

| 278 | 4.57 |

| 300 | 4.57 |

| 415 | 4.30 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher.

Sample Preparation:

-

Approximately 5-20 mg of the Squoxin sample is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is then filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

For ¹H NMR, standard pulse sequences are used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, and a larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Squoxin.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid Squoxin sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in a sample holder in the IR beam of the spectrometer.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The spectrum of the KBr pellet containing the sample is then acquired.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the Squoxin molecule.

Sample Preparation:

-

A stock solution of Squoxin is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., chloroform) in a volumetric flask.

-

Serial dilutions are performed to obtain a solution with a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.2-1.0).

Data Acquisition:

-

A quartz cuvette is filled with the solvent to record a baseline spectrum.

-

The same cuvette is then rinsed and filled with the sample solution.

-

The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

-

The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of Squoxin.

Caption: General workflow for the synthesis and spectroscopic characterization of Squoxin.

Caption: Experimental workflow for NMR spectroscopic analysis of Squoxin.

Caption: Experimental workflow for IR spectroscopic analysis of Squoxin using the KBr pellet method.

Caption: Experimental workflow for UV-Vis spectroscopic analysis of Squoxin.

References

Potential Research Applications of Squoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squoxin (1,1'-methylenedi-2-naphthol) is a synthetic organic compound primarily recognized for its potent and selective piscicidal activity against species of the Ptychocheilus genus (squawfish). This high degree of selectivity has made it a valuable tool in fisheries management for the conservation of salmonid populations. However, the molecular mechanisms underpinning this selective toxicity present compelling avenues for broader research. The leading hypothesis for its mechanism of action is the inhibition of mitochondrial respiration, a fundamental cellular process. This technical guide provides an in-depth overview of Squoxin, focusing on its potential research applications stemming from its bioactivity. It includes a compilation of quantitative toxicological data, detailed experimental protocols for its study, and visualizations of its proposed mechanism of action.

Core Compound Profile

-

IUPAC Name: 1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol

-

Synonyms: Squoxin, Squaxon, 1,1'-Methylenebis(2-naphthol), Bis(2-hydroxy-1-naphthyl)methane

-

CAS Number: 1096-84-0

-

Molecular Formula: C₂₁H₁₆O₂

-

Molecular Weight: 300.36 g/mol

-

Primary Application: Selective piscicide for squawfish control.

Mechanism of Action and Potential Research Applications

The primary research interest in Squoxin lies in understanding its profound and selective toxicity. While its application has been narrow, the underlying mechanism holds potential for broader scientific investigation.

Mitochondrial Toxicity and Selective Bioenergetic Inhibition

The most supported hypothesis for Squoxin's toxicity is its interaction with and inhibition of mitochondrial protein function, leading to a shutdown of cellular respiration. Pathological examinations have revealed that while squawfish experience disseminated vascular lesions, other fish like steelhead trout show primarily liver lesions, indicating species-specific metabolic pathways and target organ vulnerabilities.

Potential Research Applications:

-

Selective Cytotoxicity: The unique structure of Squoxin could be a scaffold for developing derivatives that selectively target mitochondrial processes in other organisms or in diseased cells. Research could focus on modifying the structure to alter its target specificity, potentially leading to new antifungal, antiparasitic, or even antineoplastic agents that exploit differences in mitochondrial physiology.

-

Mitochondrial Research Tool: As a likely inhibitor of the mitochondrial electron transport chain (ETC), Squoxin could be used as a tool to study the intricacies of mitochondrial function, particularly the role of Complex I in cellular health and disease.

-

Probing Metabolic Differences: The high selectivity of Squoxin for squawfish suggests significant metabolic or physiological differences between squawfish and other species like salmonids. Research using Squoxin can help elucidate these differences, contributing to the fields of comparative physiology and toxicology.

Vascular System Disruption

A key pathological finding in Squoxin-exposed squawfish is the development of disseminated vascular lesions. The mechanism for this is not well understood but presents a significant research opportunity.

Potential Research Applications:

-

Vascular Biology: Investigating how Squoxin or its metabolites induce vascular damage could uncover novel pathways involved in maintaining vascular integrity. This could have implications for studying vascular diseases, angiogenesis, and drug-induced vascular toxicity.

-

Development of Targeted Vasculotoxins: Understanding the basis for this targeted vascular effect could, in principle, be applied to the development of agents that selectively destroy the vasculature of tumors or other pathological tissues.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of Squoxin to various aquatic organisms.

Table 1: Acute Toxicity of Squoxin to Fish Species

| Species | Endpoint | Concentration | Exposure Time | Reference |

| Northern Squawfish (Ptychocheilus oregonensis) | LC50 | 0.012 mg/L (12 ppb) | 96 hours | [1] |

| Northern Squawfish (Ptychocheilus oregonensis) | 100% Lethal | 0.010 mg/L (10 ppb) | 2 hours | [2] |

| Steelhead Trout (Oncorhynchus mykiss) | LC50 | 0.375 mg/L (375 ppb) | 96 hours | [1] |

| Chinook Salmon (Oncorhynchus tshawytscha) | LC50 | 0.100 mg/L (100 ppb) | 96 hours | [2] |

Table 2: Acute Toxicity of Squoxin to Aquatic Invertebrates

| Species | Endpoint | Concentration | Exposure Time | Reference |

| Daphnia sp. | LC50 | 0.950 mg/L (950 ppb) | 96 hours | [2] |

| Blackfly (Simulidae family) | LC50 | 0.060 mg/L (60 ppb) | 48 hours | [2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action for Squoxin and a typical workflow for its toxicological evaluation.

Caption: Proposed mechanism of Squoxin toxicity via inhibition of mitochondrial Complex I.

Caption: Experimental workflow for determining the acute toxicity (LC50) of Squoxin in fish.

Experimental Protocols

The following are representative protocols for key experiments involving Squoxin, based on standard methodologies in aquatic toxicology and biochemistry.

Protocol: 96-Hour Acute Aquatic Toxicity (LC50) Test

Objective: To determine the concentration of Squoxin that is lethal to 50% of a test fish population over a 96-hour period. This protocol is based on OECD Test Guideline 203.

Materials:

-

Test Organisms: Northern Squawfish (Ptychocheilus oregonensis), juvenile stage, acclimated for ≥14 days.

-

Squoxin (1,1'-methylenedi-2-naphthol, analytical grade).

-

Solvent: Ethanol (for stock solution).

-

Dechlorinated, aerated water with known hardness and pH.

-

Glass aquaria (e.g., 20 L), one for each concentration and control, in triplicate.

-

Aeration system.

-

Calibrated probes for pH, dissolved oxygen (DO), and temperature.

-

Pipettes and glassware for dilutions.

Procedure:

-

Test Preparation:

-

Prepare a concentrated stock solution of Squoxin in ethanol (e.g., 1 g/L).

-

Perform a range-finding test to determine the approximate lethal concentration range.

-

Based on the range-finder, select at least five test concentrations in a geometric series (e.g., 5, 10, 20, 40, 80 µg/L) plus a solvent control (ethanol only) and a negative control (water only).

-

Prepare the test solutions by diluting the stock solution in the test water. The concentration of the ethanol solvent should not exceed 0.1 mL/L in the final test solutions.

-

-

Test Initiation:

-

Randomly distribute 10 fish into each of the triplicate aquaria for each concentration and control.

-

Ensure loading density does not exceed 0.8 g/L.

-

Maintain a constant temperature (e.g., 12 ± 1 °C) and a 16:8 hour light:dark photoperiod.

-

Gently aerate the water, ensuring DO remains >60% saturation.

-

-

Observations:

-

Record mortality and any sublethal effects (e.g., loss of equilibrium, erratic swimming) at 24, 48, 72, and 96 hours.

-

Remove dead fish immediately upon observation.

-

Measure and record pH, DO, and temperature in each tank daily.

-

-

Data Analysis:

-

For each observation time, calculate the cumulative mortality for each concentration.

-

Use a statistical method such as Probit analysis or the Spearman-Karber method to calculate the LC50 value and its 95% confidence intervals.

-

Protocol: Mitochondrial Respiration Assay

Objective: To assess the inhibitory effect of Squoxin on mitochondrial oxygen consumption. This protocol is adapted from standard methods using a Clark-type oxygen electrode.

Materials:

-

Isolated mitochondria (e.g., from fish liver or heart tissue).

-

Clark-type oxygen electrode system (e.g., Oroboros Oxygraph, Hansatech).

-

Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4.

-

Substrates: Glutamate (5 mM), Malate (5 mM), Succinate (10 mM), ADP (1 mM).

-

Inhibitors: Rotenone (1 µM, Complex I inhibitor), Antimycin A (1 µM, Complex III inhibitor), Squoxin (various concentrations).

-

Syringes for additions.

Procedure:

-

System Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions to 100% (air-saturated buffer) and 0% (sodium dithionite addition) oxygen saturation.

-

Baseline Respiration:

-

Add 2 mL of respiration buffer to the chamber and equilibrate to the desired temperature (e.g., 25 °C).

-

Add isolated mitochondria (approx. 0.5 mg/mL protein).

-

Add Complex I substrates (glutamate and malate). The resulting oxygen consumption is State 2 respiration (substrate-dependent, ADP-limited).

-

-

Active Respiration (State 3):

-

Add ADP to initiate ATP synthesis. The rapid increase in oxygen consumption is State 3 respiration (active phosphorylation).

-

-

Inhibitor Addition:

-

Once a stable State 3 rate is established, add a specific concentration of Squoxin (dissolved in a suitable solvent like DMSO, with appropriate solvent controls).

-

Record the rate of oxygen consumption. A decrease in the rate indicates inhibition.

-

Repeat with a range of Squoxin concentrations to determine a dose-response curve and calculate an IC50 value.

-

-

Site of Inhibition Confirmation:

-

To confirm Complex I inhibition, run a parallel experiment using the Complex II substrate succinate (in the presence of rotenone to block Complex I).

-

If Squoxin inhibits respiration with Complex I substrates but has a lesser effect with the Complex II substrate, this supports Complex I as the primary target.

-

Add Antimycin A at the end of the experiment to fully inhibit the ETC and establish a baseline for non-mitochondrial oxygen consumption.

-

Conclusion and Future Directions

While Squoxin's primary role has been as an effective tool for fisheries management, its potent and selective biological activity warrants further investigation. The compound's apparent targeting of mitochondrial respiration, a central hub of cellular metabolism, makes it a valuable probe for fundamental research. Future research should focus on:

-

Elucidating the precise molecular target of Squoxin within the mitochondrial proteome.

-

Investigating the metabolic pathways in squawfish that lead to its unique susceptibility, including the mechanism of vascular lesion formation.

-

Synthesizing and screening Squoxin derivatives to explore new therapeutic or research applications, potentially leveraging its selective cytotoxicity for other targets.

By exploring these avenues, the scientific community can leverage the unique properties of Squoxin far beyond its original application, potentially unlocking new tools for cell biology and scaffolds for drug development.

References

Safety and Handling of Squoxin (1,1'-methylenedi-2-naphthol) in the Laboratory: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Squoxin, also known by its chemical name 1,1'-methylenedi-2-naphthol, in a laboratory setting. It is intended for professionals in research and drug development who may be working with this compound. This document consolidates safety data, toxicological information, and insights into its research applications, including its role in proteomics and as a potential therapeutic agent.

Chemical and Physical Properties

Squoxin is the common name for the chemical compound 1,1'-methylenedi-2-naphthol. It is a white crystalline powder.[1]

| Property | Value | Reference |

| Chemical Name | 1,1'-methylenedi-2-naphthol | [2] |

| Synonyms | Squoxin, Bis(2-hydroxy-1-naphthyl)methane | [3] |

| CAS Number | 1096-84-0 | [2] |

| Molecular Formula | C₂₁H₁₆O₂ | [2] |

| Molecular Weight | 300.36 g/mol | [1] |

| Physical State | Solid | [4] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [4] |

Hazard Identification and Toxicology

Squoxin is classified as a hazardous chemical and requires careful handling to avoid exposure.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.

-

H411: Toxic to aquatic life with long lasting effects.

Summary of Toxicological Data:

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Intraperitoneal | 1 g/kg | [5][6] |

| LC50 (96 h) | Oncorhynchus mykiss (Rainbow Trout) | Aquatic | 820 mg/L | |

| EC50 (48 h) | Daphnia magna | Aquatic | > 0.1 mg/L | |

| EC50 (96 h) | Scenedesmus capricornutum (Green Algae) | Aquatic | > 1000 mg/L | |

| EC50 (3 h) | Activated sludge (Respiration rate) | Aquatic | > 148 µg/L |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when working with Squoxin.

Engineering Controls

-

Work in a well-ventilated area.[1] A chemical fume hood is recommended for all procedures involving this compound.

-

Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[8]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.[3]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways due to its toxicity to aquatic life.[1]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid dust formation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.[8]

Research Applications and Experimental Considerations

Squoxin (referred to as ST1859 in some literature) has been investigated for its potential therapeutic properties, particularly in the context of neurodegenerative diseases. It is also used in proteomics research.[9]

Anti-Prion and Anti-Amyloidogenic Activity

-

Mechanism of Action: The precise molecular mechanism of action has not been fully elucidated. However, studies have shown that Squoxin can interfere with the aggregation of proteins implicated in neurodegenerative diseases.

-

Experimental Evidence:

-

In a study on experimental scrapie, Squoxin was shown to reduce the fibrillogenic capacity of prion peptides (PrP 106-126 and PrP 82-146) and their resistance to digestion with protease K.[1]

-

Hamsters treated with Squoxin showed a significant delay in the onset of clinical signs of the disease and longer survival times.[1]

-

These findings suggest that Squoxin and its analogs may have therapeutic potential in prion diseases.[1]

-

Amyloid-Beta Aggregation Inhibition

-

Relevance to Alzheimer's Disease: The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease.

-

Experimental Assays: The inhibitory effect of compounds on Aβ aggregation is often studied using in vitro assays such as the Thioflavin T (ThT) fluorescence assay. This assay measures the formation of amyloid fibrils by monitoring the fluorescence of ThT, which binds to these structures.[4][5]

Potential as an Endocrine Disruptor

-

The related compound, 2-naphthol, has been identified as a potential endocrine disruptor.[8] The Endocrine Disruptor Screening Program (EDSP) is a framework used to evaluate the potential of chemicals to interact with the endocrine system.[6][7][10] Further research is needed to determine the specific endocrine-disrupting potential of 1,1'-methylenedi-2-naphthol.

Use in Organic Synthesis and Drug Discovery

-

The naphthalene scaffold, of which Squoxin is a derivative, is a versatile building block in medicinal chemistry and drug discovery due to its broad spectrum of biological activities.[11]

-

Derivatives of 1-amidoalkyl-2-naphthols, which are structurally related to Squoxin, are considered "drug-like" molecules and are synthesized for biological screening.[12]

Visualizations

Logical Workflow for Safe Handling of Squoxin

References

- 1. ST1859 reduces prion infectivity and increase survival in experimental scrapie - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Prion Activity of a Panel of Aromatic Chemical Compounds: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. epa.gov [epa.gov]

- 7. crowell.com [crowell.com]

- 8. endocrinedisruption.org [endocrinedisruption.org]

- 9. scbt.com [scbt.com]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 1,1'-Methylene-di-2-naphthol (Squoxin) and its Analogs in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Methylene-di-2-naphthol, commonly known as Squoxin, is a compound primarily recognized for its application as a selective piscicide. However, its chemical structure, featuring two naphthol units linked by a methylene bridge, presents intriguing possibilities for its use in organic synthesis. The naphthol moieties are versatile functional groups that can participate in a variety of chemical transformations. While direct applications of Squoxin as a reagent or catalyst in organic synthesis are not extensively documented in scientific literature, its synthesis and the reactivity of its core structure provide a basis for potential applications.

This document outlines the synthesis of 1,1'-methylene-di-2-naphthol and explores a potential, exemplary application of a chiral analog in asymmetric catalysis, drawing parallels with the well-established chemistry of 1,1'-bi-2-naphthol (BINOL) derivatives.

Part 1: Synthesis of 1,1'-Methylene-di-2-naphthol (Squoxin)

The synthesis of 1,1'-methylene-di-2-naphthol is typically achieved through an acid-catalyzed electrophilic aromatic substitution reaction between 2-naphthol and formaldehyde. This reaction is a classic example of a Friedel-Crafts-type alkylation.

Reaction Scheme:

2-naphthol reacts with formaldehyde in the presence of an acid catalyst to yield 1,1'-methylene-di-2-naphthol.

Experimental Protocol: Synthesis of 1,1'-Methylene-di-2-naphthol

Materials:

-

2-Naphthol

-

Formaldehyde (37% aqueous solution)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.4 g (0.1 mol) of 2-naphthol in 50 mL of glacial acetic acid.

-

To this solution, add 4.0 mL of a 37% aqueous formaldehyde solution (approx. 0.05 mol).

-

With continuous stirring, slowly add 5 mL of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 120°C) and maintain this temperature for 2 hours.

-

After the reflux period, allow the mixture to cool to room temperature. As it cools, a precipitate will form.

-

Cool the mixture further in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with 100 mL of cold deionized water, followed by 50 mL of cold ethanol to remove unreacted starting materials and impurities.

-

The crude product can be purified by recrystallization from a suitable solvent such as toluene or a mixture of ethanol and water to yield pure 1,1'-methylene-di-2-naphthol as a white to off-white solid.

-

Dry the purified product in a vacuum oven at 60°C to a constant weight.

Data Presentation: Synthesis of 1,1'-Methylene-di-2-naphthol

| Parameter | Value |

| Reactants | 2-Naphthol, Formaldehyde |

| Catalyst | Hydrochloric Acid |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | ~120°C (Reflux) |

| Reaction Time | 2 hours |

| Typical Yield | 85-95% |

| Appearance | White to off-white crystalline solid |

Logical Relationship: Synthesis of 1,1'-Methylene-di-2-naphthol

Caption: Flowchart illustrating the synthesis of 1,1'-methylene-di-2-naphthol.

Part 2: Potential Application in Asymmetric Synthesis - A Hypothetical Example

While Squoxin itself is achiral, the introduction of substituents at the 3 and 3' positions of the naphthyl rings could create a chiral ligand analogous to the highly successful BINOL ligands. These chiral bis-naphthol ligands are pivotal in asymmetric catalysis, where they form complexes with metals to create a chiral environment that directs the stereochemical outcome of a reaction.

A well-studied application of BINOL-derived ligands is in the enantioselective addition of organozinc reagents to aldehydes, a powerful method for synthesizing chiral secondary alcohols. We will use this as a representative, albeit hypothetical, application for a chiral derivative of 1,1'-methylene-di-2-naphthol.

Proposed Chiral Ligand: A C2-symmetric chiral derivative of 1,1'-methylene-di-2-naphthol.

Reaction Scheme:

An aldehyde reacts with diethylzinc in the presence of a catalytic amount of a chiral bis-naphthol-titanium complex to produce a chiral secondary alcohol with high enantioselectivity.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde (Adapted from BINOL-Ti Catalysis)

Materials:

-

(R)-BINOL (as a representative chiral ligand)

-

Titanium (IV) isopropoxide (Ti(OiPr)₄)

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve (R)-BINOL (0.1 mmol) in 5 mL of anhydrous toluene.

-

To this solution, add titanium (IV) isopropoxide (0.1 mmol) and stir the mixture at room temperature for 30 minutes to form the BINOL-Ti complex.

Asymmetric Addition: 3. Cool the catalyst solution to 0°C in an ice bath. 4. Slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol) to the catalyst mixture. 5. Stir the resulting solution at 0°C for 30 minutes. 6. Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture. 7. Continue stirring at 0°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

Work-up and Purification: 8. Upon completion, quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution at 0°C. 9. Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x 20 mL). 10. Combine the organic layers and dry over anhydrous MgSO₄. 11. Filter the drying agent and concentrate the filtrate under reduced pressure. 12. Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield the chiral secondary alcohol. 13. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Enantioselective Addition of Diethylzinc to Aldehydes using a BINOL-Ti Catalyst

The following table summarizes representative data from the literature for the asymmetric addition of diethylzinc to various aldehydes catalyzed by a BINOL-Ti complex. This data serves as a benchmark for the expected performance of such catalytic systems.